molecular formula C21H21ClFN3OS B2928001 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1330397-95-9

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2928001
CAS No.: 1330397-95-9
M. Wt: 417.93
InChI Key: DXODBXMUQVRBGO-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core fused with a bicyclic system. The compound features a benzyl substituent at the 5-position of the tetrahydrothiazolopyridine ring and a 4-fluorophenylacetamide group at the 2-position, with a hydrochloride counterion enhancing solubility for pharmacological applications .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS.ClH/c22-17-8-6-15(7-9-17)12-20(26)24-21-23-18-10-11-25(14-19(18)27-21)13-16-4-2-1-3-5-16;/h1-9H,10-14H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXODBXMUQVRBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves multiple steps:

  • Formation of the Thiazolopyridine Core: : The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine ring system. This can be achieved through a condensation reaction between a thioamide and a halogenated pyridine derivative under basic conditions.

  • Benzylation: : The thiazolopyridine core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate, typically in an aprotic solvent like dimethylformamide (DMF).

  • Acylation: : The final step involves the acylation of the benzylated thiazolopyridine with 4-fluorophenylacetic acid chloride in the presence of a base such as triethylamine, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : Reduction reactions can target the thiazolopyridine ring or the acetamide group, potentially leading to the formation of dihydro or fully reduced derivatives.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydro or fully reduced thiazolopyridine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a unique molecular structure characterized by the presence of a tetrahydrothiazolo-pyridine ring system and a fluorophenyl acetamide moiety. The chemical formula is C24H28ClN3OSC_{24}H_{28}ClN_3OS with a molecular weight of approximately 442.0 g/mol .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in various disease pathways. Similar compounds have shown inhibitory effects on critical pathways related to cancer and metabolic disorders .

Anticancer Potential

Research indicates that compounds with similar structures may exhibit significant anticancer properties. For instance, studies have demonstrated that related thiazolo-pyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been explored. It may influence GABAergic activity and other neurochemical pathways, potentially offering therapeutic benefits for neurological disorders .

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on thiazolo-pyridine derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. The compounds were found to induce apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Research has indicated that similar compounds can protect against neurodegeneration by enhancing neurotrophic factor signaling, which may be beneficial in conditions like Alzheimer's disease .
  • Metabolic Disorders : Some studies suggest that these compounds can modulate metabolic pathways, potentially leading to new treatments for diabetes and obesity-related conditions .

Data Summary Table

Biological Activity Mechanism Study Reference
Antitumor ActivityInduces apoptosis via caspase activation
Neuroprotective EffectsEnhances neurotrophic signaling
Modulation of MetabolismAffects metabolic pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several derivatives in the tetrahydrothiazolo/thienopyridine family. Key comparisons are summarized below:

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Substituents (Position) Molecular Weight Key Features
Target Compound Thiazolo[5,4-c]pyridine 5-Benzyl, 2-(4-fluorophenyl)acetamide 429.89 g/mol* Fluorine enhances metabolic stability; hydrochloride improves bioavailability .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride Thiazolo[5,4-c]pyridine 5-Benzyl, 4-(tert-butyl)benzamide 467.99 g/mol Bulky tert-butyl group may increase lipophilicity, potentially affecting CNS penetration.
N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl]acetamide Thiazolo[5,4-c]pyridine 5-(5-Methoxypyridin-3-yl), 2-acetamide 304.36 g/mol Methoxy-pyridinyl substituent introduces hydrogen-bonding capacity.
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride Thieno[2,3-c]pyridine 6-Benzyl, 3-cyano, 2-(4-fluorophenoxy)acetamide 457.9 g/mol Thieno ring alters electronic properties; cyano group may enhance binding affinity.

*Calculated based on formula C₂₁H₂₂ClFN₃OS.

Key Findings from Comparative Analysis

Core Heterocycle Influence: The thiazolo[5,4-c]pyridine core (target compound) exhibits distinct electronic and steric properties compared to the thieno[2,3-c]pyridine analogue . Thiazolo rings, with a sulfur and nitrogen heteroatom arrangement, may offer stronger hydrogen-bonding interactions with biological targets than sulfur-only thieno systems.

Substituent Effects: Fluorine vs. tert-Butyl: The 4-fluorophenyl group in the target compound likely improves metabolic stability and reduces oxidative degradation compared to the tert-butyl-substituted analogue . However, the tert-butyl group may enhance membrane permeability due to increased hydrophobicity. Acetamide vs.

Pharmacokinetic Implications :

  • The hydrochloride salt form (common to the target compound and its tert-butyl analogue ) ensures enhanced aqueous solubility, critical for oral bioavailability. In contrast, the methoxypyridinyl analogue lacks a salt form, which may limit its utility in vivo.

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound?

The synthesis typically involves multi-step organic reactions, including cyclization of the thiazolo[5,4-c]pyridine core, benzylation at the 5-position, and coupling with 2-(4-fluorophenyl)acetamide. Key steps include:

  • Cyclization : Use of Lawesson’s reagent or phosphorus pentasulfide to form the thiazole ring .
  • Benzylation : Alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide coupling : Employing carbodiimide-mediated (e.g., EDC/HOBt) coupling for amide bond formation . Purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

A combination of methods ensures accurate structural confirmation:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions and purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 454.1) .
  • X-ray Crystallography : Single-crystal analysis (e.g., space group P2₁/c, resolution <1.0 Å) for absolute configuration determination .
  • Elemental Analysis : CHNS quantification to validate stoichiometry .

Q. What initial pharmacological targets are hypothesized for this compound?

Based on structural analogs (e.g., thiazolo-pyridine derivatives), potential targets include:

  • Kinases : Inhibition of MAPK or JAK-STAT pathways due to the acetamide’s hydrogen-bonding capacity .
  • GPCRs : Interaction with serotonin or dopamine receptors modulated by the fluorophenyl group . Preliminary assays (e.g., enzyme inhibition or receptor-binding studies) are recommended to validate hypotheses .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thiazolo[5,4-c]pyridine core?

Systematic optimization via Design of Experiments (DOE) is critical:

  • Catalyst screening : Evaluate Pd(OAc)₂ vs. CuI for cross-coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) on cyclization kinetics .
  • Temperature gradients : Assess thermal stability (e.g., 80–120°C) to minimize side-product formation . Advanced monitoring tools like in-situ FTIR or HPLC tracking can identify bottlenecks .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods .
  • Batch reproducibility : Compare IC₅₀ values across independently synthesized batches using LC-MS-validated purity (>99%) .
  • Structural analogs : Test derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .

Q. What experimental designs elucidate the compound’s mechanism of action (MoA)?

A multi-modal approach is recommended:

  • Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein thermal stability shifts .
  • CRISPR/Cas9 knockouts : Validate MoA in kinase-deficient cell lines .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for putative targets .

Q. Which computational methods predict structure-activity relationships (SAR) for this compound?

Leverage in silico tools to guide SAR:

  • Molecular docking (AutoDock Vina) : Screen against kinase homology models (e.g., PDB ID: 1ATP) to prioritize substituents .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity data .

Data Contradiction Analysis Example

Issue Hypothesis Resolution Strategy Reference
Variable IC₅₀ values in kinase assaysImpurity-driven off-target effectsPurify compound via preparative HPLC (>99.5%) and retest
Discrepant solubility reportsPolymorphic crystal formsCharacterize polymorphs via PXRD and DSC

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